2-{3-oxo-3-[4-(2-pyridinyl)-1-piperazinyl]propyl}-1H-isoindole-1,3(2H)-dione
Description
This compound is a heterocyclic organic molecule featuring a 1H-isoindole-1,3(2H)-dione core linked to a 3-oxo-propyl chain substituted with a 4-(2-pyridinyl)piperazinyl group. The pyridinyl substituent on the piperazine ring may enhance solubility and modulate electronic interactions with biological targets .
Properties
IUPAC Name |
2-[3-oxo-3-(4-pyridin-2-ylpiperazin-1-yl)propyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3/c25-18(23-13-11-22(12-14-23)17-7-3-4-9-21-17)8-10-24-19(26)15-5-1-2-6-16(15)20(24)27/h1-7,9H,8,10-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTKDJYCIEJJXHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)CCN3C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-oxo-3-[4-(2-pyridinyl)-1-piperazinyl]propyl}-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
2-{3-oxo-3-[4-(2-pyridinyl)-1-piperazinyl]propyl}-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its pharmacological properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups .
Scientific Research Applications
2-{3-oxo-3-[4-(2-pyridinyl)-1-piperazinyl]propyl}-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{3-oxo-3-[4-(2-pyridinyl)-1-piperazinyl]propyl}-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-[3-Oxo-3-(4-Phenyl-1-Piperazinyl)Propyl]-1H-Isoindole-1,3(2H)-Dione
Structural Differences :
- The phenyl group replaces the 2-pyridinyl substituent on the piperazine ring.
Implications : - The phenyl group may increase lipophilicity, favoring membrane permeability but possibly reducing receptor-binding specificity due to weaker electron-donating effects . Synthetic Notes:
- Both compounds likely share similar synthetic routes, utilizing hydrolytic polycondensation or nucleophilic substitution reactions for piperazine coupling .
2-[(2R)-2-Hydroxy-3-[[4-(3-Oxo-4-Morpholinyl)Phenyl]Amino]Propyl]-1H-Isoindole-1,3(2H)-Dione (CAS 446292-07-5)
Structural Differences :
- A morpholin-3-one ring replaces the piperazine moiety.
- Additional hydroxyl and phenylamino groups are present on the propyl chain. Implications:
- The hydroxyl group improves hydrophilicity, which may influence pharmacokinetic properties such as metabolic stability .
Application Context : - This compound is a chiral impurity in Rivastigmine synthesis, highlighting its relevance in pharmaceutical quality control .
5-Amino-2-{4-[(4-Aminophenyl)Sulfanyl]Phenyl}-1H-Isoindole-1,3(2H)-Dione
Structural Differences :
- A sulfanyl-linked biphenyl system replaces the 3-oxo-propyl-piperazinyl chain.
- Amino groups are introduced at positions 5 and on the phenyl ring. Implications:
- The sulfanyl bridge increases molecular weight and may confer redox activity.
- Amino groups enhance solubility and provide sites for further functionalization, making this compound a candidate for combinatorial libraries .
Comparative Data Table
Research Findings and Implications
- Piperazine vs. Morpholinone: Piperazine derivatives generally exhibit greater conformational flexibility, whereas morpholinone-based structures offer enhanced hydrogen-bonding capacity. This trade-off influences target selectivity and metabolic stability .
- Substituent Effects: Electron-deficient groups (e.g., pyridinyl) improve solubility and receptor-binding precision compared to phenyl or morpholinone groups .
- Synthetic Challenges : The target compound’s synthesis requires precise control of piperazine coupling to avoid byproducts, as seen in Rivastigmine impurity studies .
Biological Activity
The compound 2-{3-oxo-3-[4-(2-pyridinyl)-1-piperazinyl]propyl}-1H-isoindole-1,3(2H)-dione , also known as SC-5603024, has garnered attention in pharmacological research due to its potential biological activities. This article aims to synthesize existing research findings on its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.
- Molecular Formula : C20H20N4O
- Molecular Weight : 364 g/mol
- LogP : 1.46
- Solubility : LogSW -3.10
- Rotatable Bonds : 4
These properties suggest favorable characteristics for drug-like behavior, including moderate lipophilicity and structural flexibility.
Enzyme Inhibition
Recent studies have evaluated the compound's inhibitory effects on various enzymes, particularly cyclooxygenases (COX) and lipoxygenases (LOX). These enzymes are critical in inflammatory pathways:
- COX Inhibition : The compound exhibits dual inhibition of COX-1 and COX-2, which are implicated in the inflammatory response. In vitro assays demonstrated that SC-5603024 has a higher selectivity for COX-1 compared to COX-2, indicating potential utility in conditions where COX-1 inhibition is preferred to minimize gastrointestinal side effects associated with non-selective NSAIDs .
Molecular Docking Studies
Molecular docking simulations have provided insights into the binding interactions between SC-5603024 and target enzymes. The compound interacts with key amino acid residues in the active sites of COX enzymes through multiple bonding interactions, including hydrogen bonds and hydrophobic interactions . This suggests a robust mechanism for enzyme inhibition.
Anti-inflammatory Effects
In a series of preclinical studies, SC-5603024 was tested for its anti-inflammatory properties in animal models. The compound significantly reduced inflammation markers and exhibited analgesic effects comparable to established NSAIDs like Meloxicam .
Potential Therapeutic Applications
The compound's ability to modulate inflammatory pathways positions it as a candidate for treating various conditions such as:
- Chronic Pain Syndromes : Its selective COX inhibition may provide pain relief with fewer side effects.
- Autoimmune Disorders : Research indicates that compounds affecting the IKAROS family of proteins can ameliorate autoimmune diseases. SC-5603024's interaction with these pathways warrants further exploration .
Q & A
Q. What synthetic routes are recommended for 2-{3-oxo-3-[4-(2-pyridinyl)-1-piperazinyl]propyl}-1H-isoindole-1,3(2H)-dione, and how can reaction conditions be optimized?
- Methodological Answer : The compound’s synthesis typically involves coupling the isoindole-dione core with a pyridinyl-piperazinylpropyl moiety. Key steps include:
- Nucleophilic substitution : Reacting 1H-isoindole-1,3(2H)-dione derivatives with bromo- or chloro-propyl intermediates under basic conditions (e.g., NaOH in acetonitrile) .
- Amide bond formation : Using carbodiimide coupling agents (e.g., EDC/HOBt) to link the propyl chain to the piperazinyl-pyridine group .
Optimization Strategies : - Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility and reaction efficiency .
- Temperature control : Reactions are often conducted at 60–80°C to balance yield and side-product formation .
Example Reaction Conditions :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Alkylation | 1H-isoindole-dione + 3-bromopropionyl chloride, K₂CO₃, DMF, 70°C | 65–75 | |
| Piperazinyl coupling | 4-(2-pyridinyl)piperazine, EDC, HOBt, DCM, RT | 50–60 |
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm proton environments and carbon frameworks (e.g., isoindole-dione aromatic signals at δ 7.6–8.2 ppm; piperazinyl N-CH₂ protons at δ 2.5–3.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ expected at m/z 394.16 for C₂₂H₂₃N₅O₃) .
- Infrared Spectroscopy (IR) : Peaks at 1700–1750 cm⁻¹ indicate carbonyl groups in isoindole-dione and amide bonds .
- Elemental Analysis : Confirms C, H, N composition (e.g., theoretical: C 67.16%, H 5.89%, N 17.77%) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of dust or vapors .
- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .
- First Aid : Flush eyes/skin with water for 15 minutes; seek medical attention if ingested .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the compound’s interaction with biological targets (e.g., enzymes, receptors)?
- Methodological Answer :
- In vitro assays :
- Enzyme inhibition : Use fluorescence-based assays (e.g., trypsin-like proteases) with varying compound concentrations (1–100 µM) and measure IC₅₀ values .
- Receptor binding : Radioligand displacement assays (e.g., for serotonin or dopamine receptors) to determine Kᵢ values .
- Controls : Include positive controls (known inhibitors) and solvent-only blanks to validate assay conditions .
- Data normalization : Express activity as % inhibition relative to controls, using triplicate measurements to ensure reproducibility .
Q. What strategies resolve discrepancies in biological activity data across assay conditions?
- Methodological Answer :
- Variable screening : Test pH (6.5–7.5), temperature (25–37°C), and ionic strength to identify confounding factors .
- Statistical analysis : Apply ANOVA or mixed-effects models to account for batch-to-batch variability .
- Orthogonal assays : Validate findings using alternate methods (e.g., SPR for binding affinity if fluorescence assays show inconsistency) .
Q. Which computational methods predict the compound’s binding affinity to neurological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Glide to model interactions with targets like 5-HT₁A receptors .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability and free energy (MM-PBSA calculations) .
- Pharmacophore modeling : Identify critical functional groups (e.g., isoindole-dione carbonyls) using LigandScout .
Example Computational Results :
| Target | Docking Score (kcal/mol) | Key Interactions |
|---|---|---|
| 5-HT₁A | -9.2 | H-bond with Asp116; π-π stacking with Phe361 |
Data Contradiction Analysis
- Case Study : Conflicting IC₅₀ values in kinase inhibition assays may arise from:
- Protein purity : Impurities in recombinant kinases alter activity; validate via SDS-PAGE .
- Solubility issues : Use DMSO concentrations ≤1% to avoid compound aggregation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
